Fmoc-D-(4,(Mtr)-guanido)Phe-OH
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Overview
Description
Fmoc-D-(4,( Mtr)-guanido)Phe-OH is a derivative of phenylalanine, an amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a guanidino group, and a methoxytrityl (Mtr) protecting group. These functional groups make it a valuable reagent in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-(4,( Mtr)-guanido)Phe-OH typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is achieved by reacting D-phenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Introduction of the Guanidino Group: The guanidino group is introduced by reacting the protected amino acid with a suitable guanidylating agent, such as N,N’-bis(tert-butoxycarbonyl)-S-methylisothiourea.
Protection of the Guanidino Group: The guanidino group is then protected using the methoxytrityl (Mtr) group. This is achieved by reacting the intermediate with methoxytrityl chloride in the presence of a base.
Industrial Production Methods
Industrial production of Fmoc-D-(4,( Mtr)-guanido)Phe-OH follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-(4,( Mtr)-guanido)Phe-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc and Mtr protecting groups can be removed under specific conditions. Fmoc deprotection is typically achieved using piperidine, while Mtr deprotection requires acidic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it is coupled with other amino acids or peptides to form longer peptide chains. This is usually done using coupling reagents such as HATU or DIC.
Substitution Reactions: The guanidino group can undergo substitution reactions, where the guanidino group is replaced with other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid (TFA) for Mtr removal.
Coupling: HATU, DIC, or EDC as coupling reagents.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include deprotected amino acids, coupled peptides, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-D-(4,( Mtr)-guanido)Phe-OH is widely used in solid-phase peptide synthesis (SPPS). It serves as a building block for the synthesis of complex peptides and proteins, which are essential for studying protein structure and function.
Biology
In biology, the compound is used to synthesize peptides that can act as enzyme inhibitors, receptor agonists or antagonists, and other biologically active molecules. These peptides are crucial for understanding biological processes and developing new therapeutic agents.
Medicine
In medicine, peptides synthesized using Fmoc-D-(4,( Mtr)-guanido)Phe-OH are used in drug development. These peptides can be designed to target specific proteins or pathways involved in diseases, making them potential candidates for new drugs.
Industry
In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide-based drugs. It is also used in the development of diagnostic tools and assays.
Mechanism of Action
The mechanism of action of peptides synthesized using Fmoc-D-(4,( Mtr)-guanido)Phe-OH depends on the specific peptide and its target. Generally, these peptides interact with specific proteins or receptors, modulating their activity. The guanidino group can form hydrogen bonds and electrostatic interactions with the target, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-phenylalanine: Lacks the guanidino and Mtr groups, making it less versatile for certain applications.
Fmoc-D-arginine: Contains a guanidino group but lacks the Mtr group, offering different reactivity and protection strategies.
Fmoc-D-lysine: Contains an amino group instead of a guanidino group, leading to different chemical properties and applications.
Uniqueness
Fmoc-D-(4,( Mtr)-guanido)Phe-OH is unique due to the presence of both the guanidino and Mtr groups. This combination allows for specific protection and deprotection strategies, making it highly versatile for peptide synthesis. The guanidino group also enhances binding interactions with biological targets, making it valuable for developing biologically active peptides.
Properties
Molecular Formula |
C35H36N4O7S |
---|---|
Molecular Weight |
656.7 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(E)-N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidoyl]amino]phenyl]propanoic acid |
InChI |
InChI=1S/C35H36N4O7S/c1-20-17-31(45-4)21(2)22(3)32(20)47(43,44)39-34(36)37-24-15-13-23(14-16-24)18-30(33(40)41)38-35(42)46-19-29-27-11-7-5-9-25(27)26-10-6-8-12-28(26)29/h5-17,29-30H,18-19H2,1-4H3,(H,38,42)(H,40,41)(H3,36,37,39)/t30-/m1/s1 |
InChI Key |
WGBKYCGAMXBSSF-SSEXGKCCSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)/N=C(\N)/NC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C)C)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N=C(N)NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C)C)OC |
Origin of Product |
United States |
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